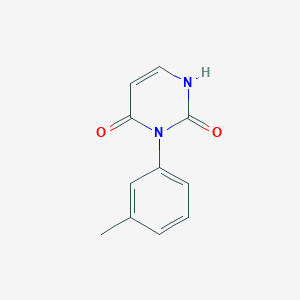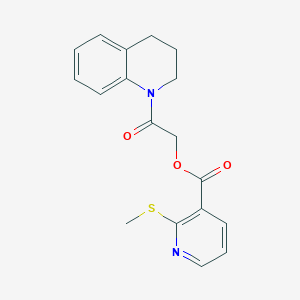![molecular formula C18H21N5O2 B13357440 2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13357440.png)
2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine is a complex organic compound that features a unique structure combining a benzodioxole ring, a tetraazole ring, and an adamantylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine typically involves multiple steps, starting with the preparation of the benzodioxole and adamantylamine precursors. One common method involves the reaction of catechol with dihalomethanes in the presence of a base to form the benzodioxole ring . The adamantylamine moiety can be introduced through a nucleophilic substitution reaction with an appropriate adamantane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinones.
Reduction: The tetraazole ring can be reduced to form corresponding amines.
Substitution: The adamantylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of the tetraazole ring can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but has a different amine moiety.
2-(1,3-benzodioxol-5-yl)ethanamine: Similar in structure but lacks the tetraazole and adamantylamine components.
Uniqueness
2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine is unique due to its combination of a benzodioxole ring, a tetraazole ring, and an adamantylamine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
Molekularformel |
C18H21N5O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]adamantan-2-amine |
InChI |
InChI=1S/C18H21N5O2/c19-18(12-4-10-3-11(6-12)7-13(18)5-10)17-20-21-22-23(17)14-1-2-15-16(8-14)25-9-24-15/h1-2,8,10-13H,3-7,9,19H2 |
InChI-Schlüssel |
BHZFFSQHEPKWLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3(C4=NN=NN4C5=CC6=C(C=C5)OCO6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)


![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357399.png)


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)


![6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357446.png)


![3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357462.png)
